Ezetimibe Fluoro Isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

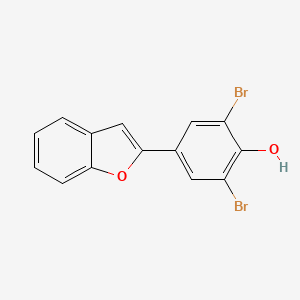

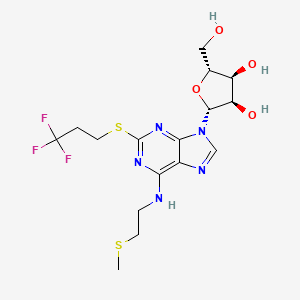

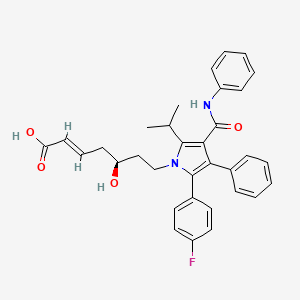

Ezetimibe Fluoro Isomer, also known as 3’-(2-Fluorophenyl) Ezetimibe, is an isomer of the cholesterol transport inhibitor ezetimibe . It has a molecular formula of C24H21F2NO3 and a molecular weight of 409.4 . This compound is not intended for human or veterinary use .

Synthesis Analysis

The synthesis of an α-fluoro-β-lactam-containing Ezetimibe analogue was accomplished starting from α-bromo-α-fluoro-β-lactam which was readily prepared from ethyl dibromofluoroacetate . A facile and efficient method for the introduction of the C3 alkyl side chain was realized via radical allylation .Molecular Structure Analysis

The molecular structure of Ezetimibe Fluoro Isomer is represented by the InChI code:InChI=1S/C24H21F2NO3/c25-16-7-9-17 (10-8-16)27-23 (15-5-11-18 (28)12-6-15)20 (24 (27)30)13-14-22 (29)19-3-1-2-4-21 (19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1 . Chemical Reactions Analysis

The chemical name of Ezetimibe Fluoro Isomer is(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(2-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one . The compound is soluble in DMSO .

Applications De Recherche Scientifique

Treatment of Idiopathic Pulmonary Fibrosis

Ezetimibe has been repositioned for the treatment of idiopathic pulmonary fibrosis . It has been identified as a potent autophagy activator and an inhibitor of Niemann–Pick C1-like intracellular cholesterol transporter 1 . The study aimed to determine whether ezetimibe has therapeutic potential against idiopathic pulmonary fibrosis . The results showed that ezetimibe inhibited myofibroblast differentiation by restoring the mechanistic target of rapamycin complex 1–autophagy axis with fine control of intracellular cholesterol distribution .

Cholesterol Transport Inhibition

3’-(2-Fluorophenyl) ezetimibe is an isomer of the cholesterol transport inhibitor ezetimibe . It is used in biochemical research for its ability to inhibit cholesterol transport .

Safety in Lipid-Lowering Treatment

The safety of ezetimibe in people who need lipid-lowering treatment has been evaluated . A systematic review and meta-analysis of randomised controlled trials and observational studies were conducted to inform the potential harms of ezetimibe .

Mécanisme D'action

Target of Action

The primary target of Ezetimibe Fluoro Isomer, also known as (3R,4S)-1-(4-fluorophenyl)-3-[(3s)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake .

Mode of Action

Ezetimibe Fluoro Isomer mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine . It does this without altering the absorption of fat-soluble vitamins and nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, Ezetimibe Fluoro Isomer reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

Ezetimibe Fluoro Isomer affects the cholesterol absorption pathway in the body. It inhibits the intestinal uptake of dietary and biliary cholesterol without affecting the absorption of fat-soluble nutrients . This action leads to a reduction in the delivery of intestinal cholesterol to the liver . In addition, Ezetimibe has been shown to activate the AMP-activated protein kinase (AMPK)/Nrf2 pathway .

Pharmacokinetics

Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active ezetimibe-glucuronide . Total ezetimibe concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours . Consistent with the elimination half-life of ezetimibe, an approximate 2-fold accumulation is observed upon repeated once-daily administration .

Result of Action

The result of Ezetimibe Fluoro Isomer’s action is a reduction in the levels of total cholesterol, LDL-C, Apo B, and non-HDL-C in patients with primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) . This reduction in cholesterol levels is beneficial in the primary and secondary prevention of cardiovascular events .

Action Environment

The action of Ezetimibe Fluoro Isomer is influenced by various environmental factors. For instance, the bioavailability of Ezetimibe can be increased when coadministered with certain drugs like gemfibrozil and fenofibrate . Coadministration with the bile acid binding agent colestyramine significantly decreased ezetimibe oral bioavailability . Therefore, the patient’s medication regimen can influence the efficacy of Ezetimibe Fluoro Isomer.

Safety and Hazards

Ezetimibe Fluoro Isomer is not intended for human or veterinary use . In case of fire, suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . Special hazards arising from the substance include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride .

Orientations Futures

Propriétés

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQFYRYCMDREFB-AKIFATBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ezetimibe Fluoro Isomer | |

CAS RN |

2743547-96-6 |

Source

|

| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYR2P96EM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)